(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile
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Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9BrN2S and its molecular weight is 341.2g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Techniques
The synthesis of benzothiazole- and benzimidazole-based heterocycles, including compounds related to "(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile", employs microwave-mediated techniques for efficient production. These methods facilitate the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of benzothiazole derivatives as building blocks in heterocyclic chemistry (Darweesh, Mekky, Salman, & Farag, 2016).
Antimicrobial Activities
Benzothiazole derivatives have been synthesized for evaluation against Mycobacterium tuberculosis, demonstrating modest growth inhibition. This research contributes to the understanding of structure-activity relationships in the context of developing new antimycobacterial agents (Sanna, Carta, Gherardini, Esmail, & Nikookar, 2002).
Copper-catalyzed Intramolecular Cyclization
The compound's structural motif has been utilized in the copper-catalyzed intramolecular cyclization of substituted thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides. This process highlights the compound's role in facilitating novel synthetic routes under mild conditions (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).
Synthesis of Heterocyclic Compounds
Benzothiazole-based compounds have been engaged as intermediates for constructing various heterocycles, such as pyrrolo[2,1-b][1,3]benzothiazoles, showcasing their pivotal role in the development of molecules with potential antimicrobial, anticancer, and antioxidant properties (Al-Mutairi, Hafez, El-Gazzar, & Mohamed, 2022).
Anti-inflammatory Potential
The structural analogs of "this compound" have been synthesized and evaluated for their anti-inflammatory potential, demonstrating significant activity. This research suggests the compound's framework could be beneficial in the design of new anti-inflammatory drugs (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBCWWJQCAQXGD-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)Br)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.